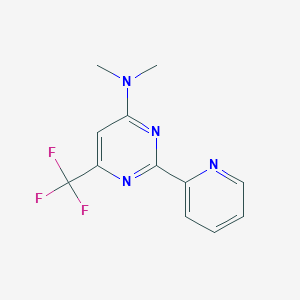

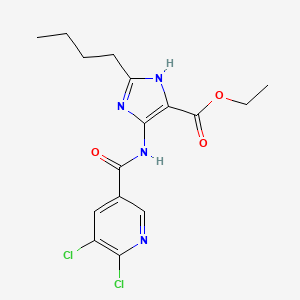

![molecular formula C20H17FN4O3S B2434386 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide CAS No. 1171914-77-4](/img/structure/B2434386.png)

N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic techniques such as IR, 1H, 13C, 19F NMR, high-resolution mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit various biological activities through a multitude of mechanisms . For instance, they have been found to regulate cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the optical activities of some derivatives have been confirmed by optical rotation measurements .Scientific Research Applications

Anticancer Applications

Research on fluoro-substituted benzothiazole derivatives has shown promising anticancer activity. A study explored compounds synthesized from 6-fluorobenzo[b]pyran-4-one, which upon various reactions, yielded derivatives with significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to a reference drug, 5-fluorodeoxyuridine (Hammam et al., 2005). Another study highlighted the in vitro antioxidant property and anticancer activity of triazolo-thiadiazoles derivatives on hepatocellular carcinoma cell line, HepG2, indicating potent antioxidant and cytotoxic effects (Sunil et al., 2010).

Imaging Applications

Novel radioligands designed for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain have been developed, showing high in vitro binding affinity and successful imaging of brain mGluR1, indicating their potential in research and diagnostic applications (Fujinaga et al., 2012).

Development of Novel Therapeutic Agents

Studies have synthesized and evaluated fluoro-substituted benzothiazole and pyrazole derivatives for their antimicrobial and anti-inflammatory activities. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs (Desai et al., 2013). Another research focused on synthesizing N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, revealing significant anti-inflammatory activity (Sunder et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain . This can be beneficial in conditions where these processes are overactive, such as in certain inflammatory diseases .

Future Directions

Properties

IUPAC Name |

N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S/c1-11-9-17(23-19(26)13-5-4-6-15(27-2)18(13)28-3)25(24-11)20-22-14-8-7-12(21)10-16(14)29-20/h4-10H,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNHMTYTRCRGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

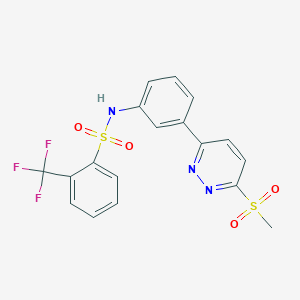

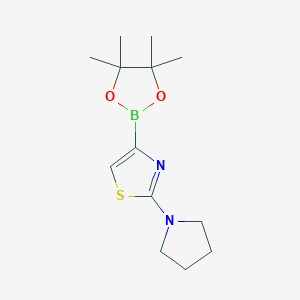

![4-benzyl-1-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2434303.png)

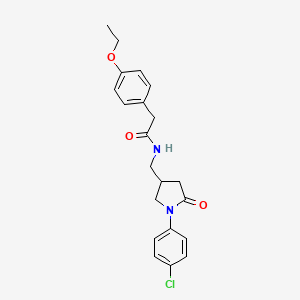

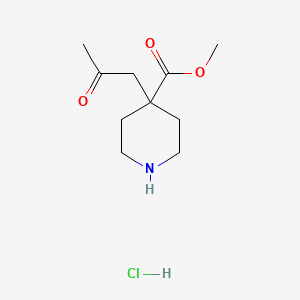

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2434304.png)

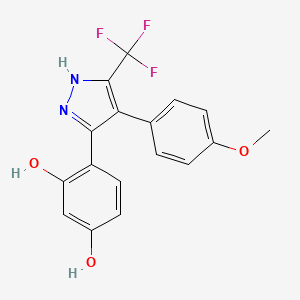

![6-chloro-5-fluoro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2434307.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2434312.png)

![3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2434316.png)

![5-(3,4-dimethylphenyl)-N-(naphthalen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2434323.png)

![3-propyl-6-(trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2434324.png)